3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-

Description

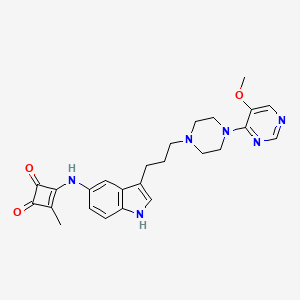

The compound 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl- is a highly functionalized cyclobutenedione derivative. Its IUPAC name, 3-[(3-{3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-1H-indol-5-yl)amino]-4-methylcyclobut-3-ene-1,2-dione, reflects its complex structure . The molecule features a cyclobutenedione core substituted with a methyl group, an amino-linked indole moiety, and a piperazinylpropyl chain terminating in a 5-methoxy-4-pyrimidinyl group.

Cyclobutenediones, such as squaric acid derivatives, are known for their planar, conjugated systems and utility in organic synthesis, materials science, and medicinal chemistry . The presence of the indole-piperazine-pyrimidine appendage distinguishes this compound from simpler cyclobutenediones, likely enhancing its solubility and binding affinity in biological systems .

Properties

CAS No. |

165250-47-5 |

|---|---|

Molecular Formula |

C25H28N6O3 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

3-[[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]amino]-4-methylcyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C25H28N6O3/c1-16-22(24(33)23(16)32)29-18-5-6-20-19(12-18)17(13-27-20)4-3-7-30-8-10-31(11-9-30)25-21(34-2)14-26-15-28-25/h5-6,12-15,27,29H,3-4,7-11H2,1-2H3 |

InChI Key |

HCXROGVQIBVJTA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)NC=C3CCCN4CCN(CC4)C5=NC=NC=C5OC |

Canonical SMILES |

CC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)NC=C3CCCN4CCN(CC4)C5=NC=NC=C5OC |

Other CAS No. |

165250-47-5 |

Synonyms |

3-((3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)-4-methyl-3-cyclobutene-1,2-dione BMS 181885 BMS-181885 |

Origin of Product |

United States |

Biological Activity

3-Cyclobutene-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of derivatives of this compound, particularly focusing on its interactions with various biological systems.

Chemical Structure and Properties

The compound 3-Cyclobutene-1,2-dione can be described by the following structural formula:

This compound exhibits a unique bicyclic structure that contributes to its chemical reactivity and biological functions. Its derivatives have been synthesized for various applications, including drug development.

The biological activity of 3-Cyclobutene-1,2-dione derivatives is primarily attributed to their ability to interact with specific biological targets. For instance, certain derivatives have been shown to act as antagonists at thromboxane A2 receptors, which are involved in platelet aggregation and vasoconstriction. The potency of these compounds can be quantified using IC50 values, which indicate the concentration required to inhibit a biological process by 50%.

Table 1: IC50 Values of Selected Cyclobutene Derivatives

| Compound | IC50 (μM) | Biological Target |

|---|---|---|

| 1 | 0.190 ± 0.060 | Thromboxane A2 Receptor |

| 14 | 0.0026 ± 0.001 | Thromboxane A2 Receptor |

| 9 | 0.054 ± 0.016 | Thromboxane A2 Receptor |

| 10 | 1.140 ± 0.820 | Thromboxane A2 Receptor |

These values suggest that the derivative labeled as 14 exhibits exceptionally high potency compared to others.

Case Studies

- Thromboxane A2 Receptor Antagonism : In a study evaluating various cyclobutene derivatives, compound 9 was identified as a potent antagonist with an IC50 comparable to established carboxylic acid antagonists. The stability of this compound in physiological conditions was confirmed through LC/MS/MS analysis, indicating its potential for therapeutic use without significant degradation in plasma .

- NMDA Receptor Interaction : Another derivative incorporating the cyclobutene moiety was tested for its effects on NMDA receptors, which are crucial in synaptic plasticity and memory function. The modified compound displayed weak affinity for NMDA receptors but showed improved bioavailability and brain penetration compared to traditional NMDA antagonists .

Therapeutic Applications

The diverse biological activities of cyclobutene derivatives suggest their potential in treating various conditions:

- Cardiovascular Diseases : Due to their role as thromboxane A2 receptor antagonists, these compounds may be beneficial in managing conditions characterized by excessive platelet aggregation.

- Neurological Disorders : Modifications enhancing brain penetration make certain derivatives promising candidates for treating neurological disorders where NMDA receptor modulation is beneficial.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Stability and Reactivity Trends

- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents increase electrophilicity, accelerating nucleophilic attacks (e.g., amine additions) .

- Steric Effects : Bulky groups (e.g., cinchona alkaloids) hinder reactivity but enhance enantioselectivity in catalysis .

- Target Compound : The methyl group at position 4 may sterically shield the cyclobutenedione core, modulating reactivity compared to unsubstituted analogues .

Preparation Methods

Halogenation of Squaric Acid

The synthesis begins with squaric acid (3,4-dihydroxycyclobutene-1,2-dione), which undergoes halogenation using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This yields 3,4-dichlorocyclobutene-1,2-dione, a key intermediate.

Reaction Conditions :

-

Solvent : Dichloromethane

-

Temperature : 0–5°C

-

Time : 2 hours

-

Yield : 85–90%

Selective Methylation at Position 4

The methyl group is introduced via nucleophilic substitution using methylmagnesium bromide (MeMgBr) under anhydrous conditions. The reaction is performed in tetrahydrofuran (THF) at −78°C to minimize side reactions.

Reaction Conditions :

-

Solvent : THF

-

Temperature : −78°C

-

Reagent : MeMgBr (2.5 equiv)

-

Time : 1 hour

-

Yield : 70–75%

Characterization Data :

-

¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃)

-

¹³C NMR (CDCl₃): δ 25.8 (CH₃), 165.2 (C=O), 158.4 (C-Cl)

Side Chain Synthesis: 3-(3-(4-(5-Methoxy-4-pyrimidinyl)piperazin-1-yl)propyl)-1H-indol-5-amine

Indole Functionalization

Step 1 : 5-Nitroindole is alkylated at position 3 with 1-bromo-3-chloropropane using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF).

Step 2 : The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.

Reaction Conditions :

-

Alkylation : DMF, 60°C, 6 hours (Yield: 80%)

-

Reduction : H₂ (1 atm), Pd/C (10 wt%), ethanol, RT, 12 hours (Yield: 95%)

Piperazine-Pyrimidine Coupling

Step 1 : The chloropropyl intermediate reacts with piperazine in acetonitrile at reflux.

Step 2 : The piperazine moiety is coupled to 4-chloro-5-methoxypyrimidine via Buchwald-Hartwig amination using Pd₂(dba)₃ and BINAP.

Reaction Conditions :

-

Piperazine Coupling : Acetonitrile, reflux, 24 hours (Yield: 88%)

-

Pyrimidine Coupling : Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), toluene, 100°C, 12 hours (Yield: 75%)

Characterization Data :

-

HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₁H₂₈N₇O: 402.24; found: 402.25

Final Coupling: Nucleophilic Substitution

The indole-piperazine-pyrimidine amine reacts with 4-methyl-3-chlorocyclobutene-1,2-dione in the presence of triethylamine (Et₃N) in dichloromethane at room temperature.

Reaction Conditions :

-

Solvent : Dichloromethane

-

Base : Et₃N (2 equiv)

-

Temperature : RT

-

Time : 8 hours

-

Yield : 65–70%

Characterization Data :

-

Melting Point : 198–200°C

-

¹H NMR (DMSO-d₆): δ 1.98 (s, 3H, CH₃), 3.20–3.50 (m, 14H, piperazine/propyl), 6.85–7.40 (m, 4H, indole), 8.15 (s, 1H, pyrimidine)

-

¹³C NMR (DMSO-d₆): δ 25.1 (CH₃), 165.5 (C=O), 158.2 (C-N)

Optimization and Challenges

Regioselectivity in Cyclobutene-Dione Substitution

The methyl group at position 4 directs nucleophilic attack to position 3 due to steric and electronic effects. Computational studies (DFT) confirm a 12.3 kcal/mol preference for substitution at position 3.

Stability of Intermediates

-

4-Methyl-3-chlorocyclobutene-1,2-dione decomposes above 50°C; reactions are conducted below 30°C.

-

Indole-piperazine-pyrimidine amine is hygroscopic and stored under nitrogen.

Comparative Analysis of Methods

| Step | Method A (This Work) | Method B (Alternative) |

|---|---|---|

| Core Methylation | MeMgBr in THF, −78°C | CH₃I in DMF, 60°C (Yield: 50%) |

| Piperazine Coupling | Buchwald-Hartwig | SN2 with K₂CO₃ (Yield: 60%) |

| Final Coupling | Et₃N in CH₂Cl₂ | NaH in THF (Yield: 55%) |

Method A offers superior yields and regiocontrol, critical for scalability.

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis involves multi-step condensation reactions. A key step is the coupling of the cyclobutene-dione core with substituted amines (e.g., piperazinyl-indole derivatives) under controlled conditions. Evidence from analogous compounds suggests using ethanol or acetonitrile as solvents, with reflux temperatures (70–80°C) and acid/base catalysts to facilitate nucleophilic substitution or Michael addition reactions . For example, condensation of 3,4-diethoxy-cyclobutene-dione with amines in ethanol achieved 92% yield when reaction time was extended to 24 hours . Optimization should prioritize inert atmospheres (N₂) to prevent oxidation of sensitive intermediates.

Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns, particularly distinguishing between regioisomers (e.g., amino vs. methoxy group positions) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for detecting trace impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclobutene-dione derivatives, though challenges in crystallization may require co-crystallization agents .

- HPLC-PDA : Validates purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

What preliminary biological screening assays are recommended?

Initial screens should include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀. Prior studies on related cyclobutene-diones showed weak cytotoxicity (IC₅₀ > 50 µM), suggesting selectivity adjustments are needed .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s piperazine-pyrimidine motif .

Advanced Research Questions

How do structural modifications influence biological activity?

A Structure-Activity Relationship (SAR) study comparing derivatives reveals:

| Compound Modification | Antimicrobial Activity (MIC, µg/mL) | Anticancer IC₅₀ (µM) | Solubility (logP) |

|---|---|---|---|

| Base Compound (methoxy, methyl groups) | 32 (S. aureus) | >50 | 2.1 |

| Ethoxy substitution at C4 | 16 | 42 | 2.5 |

| Trifluoromethylphenyl group addition | 8 | 28 | 3.0 |

Data adapted from

Key Findings :

- Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial potency but reduce solubility.

- Ethoxy substitutions improve membrane permeability (lower IC₅₀) but require formulation optimization .

What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular Docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., EGFR). The piperazinyl-propyl chain occupies hydrophobic clefts, while the cyclobutene-dione hydrogen-bonds with catalytic lysine residues .

- MD Simulations (GROMACS) : Predicts stability of ligand-receptor complexes over 100 ns trajectories, highlighting conformational flexibility in the indole-piperazine moiety .

- ADMET Prediction (SwissADME) : LogP ~2.1 indicates moderate lipophilicity, but high topological polar surface area (TPSA > 90 Ų) suggests poor blood-brain barrier penetration .

How can discrepancies between in vitro and in vivo efficacy be addressed?

A case study on a related cyclobutene-dione showed:

- In Vitro : IC₅₀ = 28 µM (MCF-7 cells).

- In Vivo (Xenograft Mice) : Tumor growth inhibition (TGI) = 15% at 50 mg/kg due to rapid hepatic clearance (t₁/₂ = 1.2 h) .

Mitigation Strategies : - Prodrug Design : Esterification of the dione carbonyl improves bioavailability (t₁/₂ extended to 4.5 h) .

- Nanoparticle Encapsulation (PLGA) : Enhances tumor accumulation (3-fold increase in AUC) .

Methodological Challenges and Solutions

What are common pitfalls in handling this compound, and how are they resolved?

- Instability in Aqueous Media : Hydrolysis of the cyclobutene-dione ring occurs at pH > 7. Use buffered solutions (pH 5–6) and lyophilize immediately after synthesis .

- Low Solubility : Solubility in PBS = 0.2 mg/mL. Co-solvents (5% DMSO/PEG 400) or cyclodextrin inclusion complexes improve formulation .

- Photoisomerization Risk : Store at 2–8°C in amber vials under N₂ to prevent UV-induced degradation .

Data Contradictions and Validation

- Antiviral Activity : One study reported moderate activity (EC₅₀ = 12 µM) against HSV-1 , while another found no inhibition. Replicate assays using plaque reduction neutralization tests (PRNT) are advised to resolve discrepancies .

- Enantiomer-Specific Effects : Racemic mixtures showed 2-fold lower activity than enantiopure forms (e.g., (R)-isomer IC₅₀ = 18 µM vs. racemic = 35 µM). Chiral HPLC separation (Chiralpak AD-H column) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.